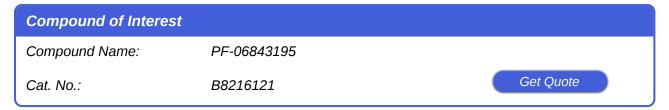


# Application Notes and Protocols for In Vitro IC50 Determination of PF-06843195

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-06843195** is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various human cancers.[4][5] PI3Kα, the p110α catalytic subunit of Class IA PI3K, is one of the most frequently mutated kinases in human cancer, making it a key therapeutic target. Accurate determination of the half-maximal inhibitory concentration (IC50) of compounds like **PF-06843195** against their target kinase is a fundamental step in drug discovery and development, providing a quantitative measure of their potency.

These application notes provide a detailed protocol for determining the IC50 value of **PF-06843195** against PI3Kα using a luminescence-based in vitro kinase assay. The ADP-Glo™ Kinase Assay is highlighted here as a robust and sensitive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

## **PI3K/AKT/mTOR Signaling Pathway**

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits

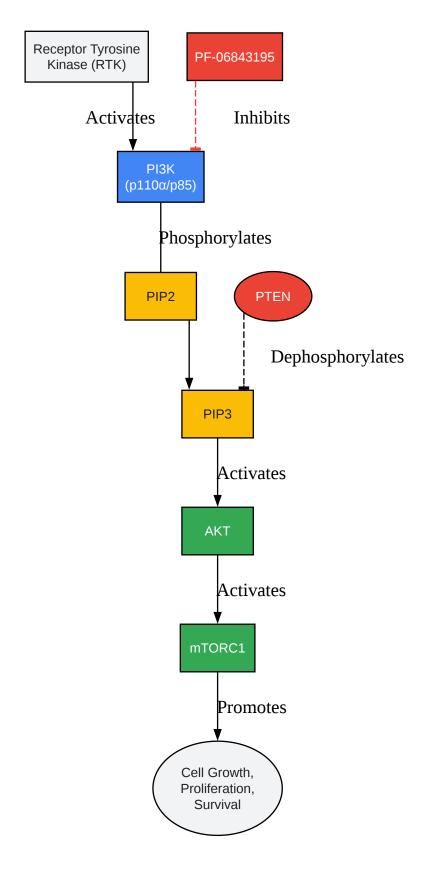


## Methodological & Application

Check Availability & Pricing

and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PF-06843195.



## **Quantitative Data for PF-06843195**

The following table summarizes the reported in vitro inhibitory activities of **PF-06843195** against various PI3K isoforms and in cellular assays.

Target/Assay	IC50 / Ki	Notes	Reference
Biochemical Assays	_		
ΡΙ3Κα	Ki < 0.018 nM	Highly potent inhibition	_
ΡΙ3Κδ	Ki = 0.28 nM	Selective over PI3Kδ	_
Cellular Assays			
Rat1 fibroblasts (PI3Kα)	IC50 = 18 nM	Demonstrates cellular potency	
Rat1 fibroblasts (PI3Kβ)	IC50 = 360 nM	Selective over PI3Kβ	
Rat1 fibroblasts (PI3Kδ)	IC50 = 160 nM	Selective over PI3Kδ	
MCF7 breast cancer cells	IC50 = 62 nM	Anti-proliferative activity	
T47D breast cancer cells	IC50 = 32 nM	Anti-proliferative activity	
pAKT (T308) in MCF7 cells	IC50 = 7.8 nM	Target engagement marker	_
pAKT (T308) in T47D cells	IC50 = 8.7 nM	Target engagement marker	_
mTOR	IC50 = 1500 nM	Highly selective over mTOR	



# Experimental Protocol: In Vitro Kinase Assay for PF-06843195 IC50 Determination using ADP-Glo™

This protocol outlines the determination of the IC50 value of **PF-06843195** against recombinant human PI3K $\alpha$  (p110 $\alpha$ /p85 $\alpha$ ) using the ADP-Glo<sup>TM</sup> Kinase Assay. This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

#### Materials:

Enzyme: Recombinant human PI3Kα (p110α/p85α)

Inhibitor: PF-06843195

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

· Cofactor: ATP

 Assay Kit: ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

- Buffer: Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
- Plates: White, opaque 384-well plates
- Instrumentation: Multimode plate reader with luminescence detection capabilities

#### Procedure:

- · Compound Preparation:
  - Prepare a stock solution of PF-06843195 in 100% DMSO.
  - Perform a serial dilution of the PF-06843195 stock solution in kinase reaction buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).</li>



#### Kinase Reaction Setup:

- In a 384-well plate, add the diluted PF-06843195 or vehicle control (DMSO in kinase reaction buffer).
- Add the PI3Kα enzyme and the PIP2 substrate to each well.
- Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 μL.

#### Incubation:

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This
incubation time should be within the linear range of the assay, which should be determined
empirically.

#### ADP Detection:

- Add ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

#### Data Acquisition:

Measure the luminescence of each well using a plate-reading luminometer.

#### Data Analysis:

- Subtract the background luminescence (no enzyme control) from all readings.
- Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as
   100% kinase activity and a control with a high concentration of a known potent PI3Kα



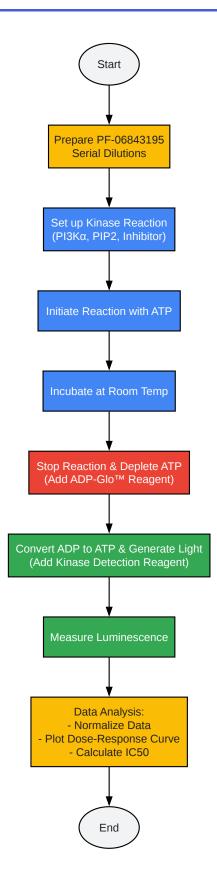
inhibitor (or no kinase) as 0% activity.

- Plot the percentage of kinase activity against the logarithm of the PF-06843195 concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## **Experimental Workflow**

The following diagram illustrates the workflow for the in vitro IC50 determination of **PF-06843195**.





Click to download full resolution via product page



Caption: Workflow for the in vitro IC50 determination of **PF-06843195** using the ADP-Glo™ assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [ch.promega.com]
- 5. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro IC50
  Determination of PF-06843195]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8216121#in-vitro-kinase-assay-for-pf-06843195-ic50-determination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com